(E)-Ethyl 3-(thiophen-3-yl)acrylate
Overview
Description
(E)-Ethyl 3-(thiophen-3-yl)acrylate is an organic compound that belongs to the family of acrylates It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(thiophen-3-yl)acrylate typically involves the reaction of thiophene-3-carbaldehyde with ethyl acrylate in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl 3-(thiophen-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Ethyl 3-(thiophen-3-yl)propanoate.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(E)-Ethyl 3-(thiophen-3-yl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be employed in the development of bioactive compounds with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of polymers and materials with specific properties, such as conductivity and flexibility.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(thiophen-3-yl)acrylate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Methyl (E)-3-(thiophen-3-yl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.
2-Ethyl hexyl acrylate: Another acrylate compound with different substituents.
Uniqueness: (E)-Ethyl 3-(thiophen-3-yl)acrylate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring conjugated systems or specific reactivity patterns.
Properties
IUPAC Name |
ethyl (E)-3-thiophen-3-ylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h3-7H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKOMXUTXGBJFC-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286735 | |
Record name | Ethyl (2E)-3-(3-thienyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123293-66-3 | |
Record name | Ethyl (2E)-3-(3-thienyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123293-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2E)-3-(3-thienyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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